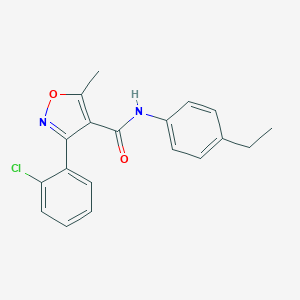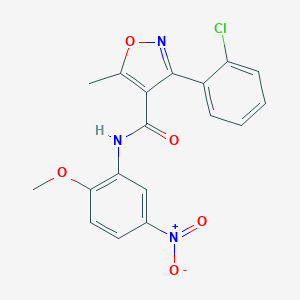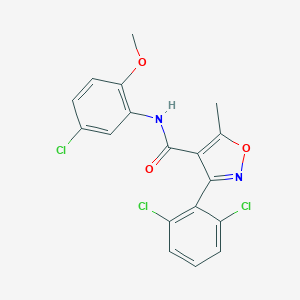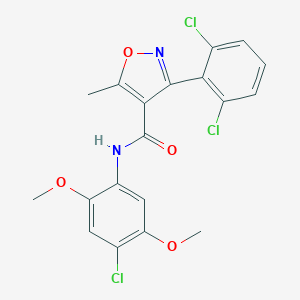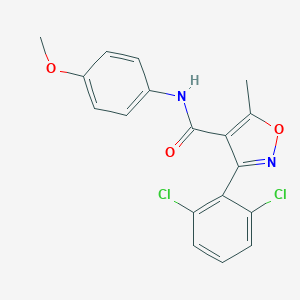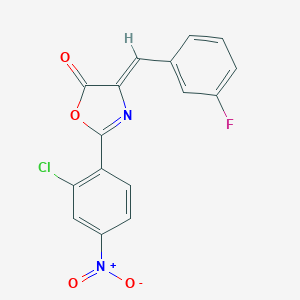
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-nitro-phenyl group, a fluoro-benzylidene group, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-nitro-phenyl group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the oxazole ring.
Addition of the fluoro-benzylidene group: This is usually done through a condensation reaction between a fluoro-benzaldehyde and the oxazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and yields.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Oxidized derivatives: Formed from the oxidation of the compound.
Substituted derivatives: Formed from the substitution of the chloro group.
科学研究应用
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-(2-Chloro-4-nitro-phenyl)-4H-oxazol-5-one: Lacks the fluoro-benzylidene group.
2-(2-Chloro-phenyl)-4-(3-fluoro-benzylidene)-4H-oxazol-5-one: Lacks the nitro group.
2-(4-Nitro-phenyl)-4-(3-fluoro-benzylidene)-4H-oxazol-5-one: Lacks the chloro group.
Uniqueness
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of all three functional groups (chloro, nitro, and fluoro-benzylidene) in its structure, which may contribute to its distinct chemical and biological properties.
属性
分子式 |
C16H8ClFN2O4 |
|---|---|
分子量 |
346.69g/mol |
IUPAC 名称 |
(4Z)-2-(2-chloro-4-nitrophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8ClFN2O4/c17-13-8-11(20(22)23)4-5-12(13)15-19-14(16(21)24-15)7-9-2-1-3-10(18)6-9/h1-8H/b14-7- |
InChI 键 |
KLTKKWBUIBXNGW-AUWJEWJLSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


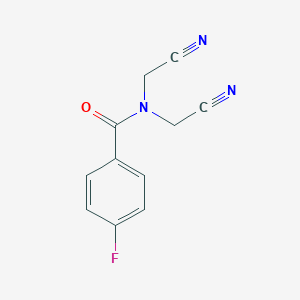


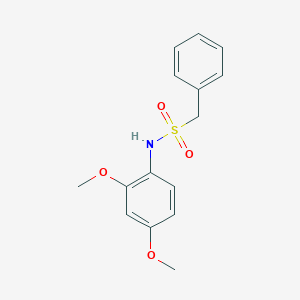
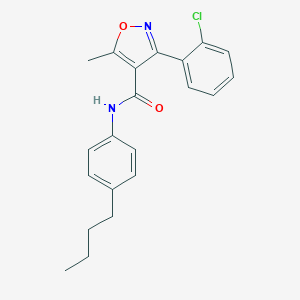
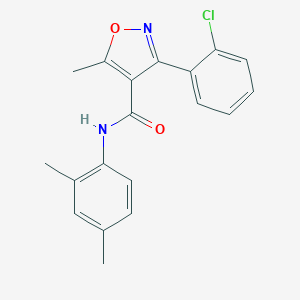

![N-[4-(butan-2-yl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B405016.png)
